Kaempferol 7-neohesperidoside

Descripción general

Descripción

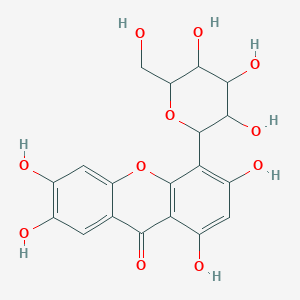

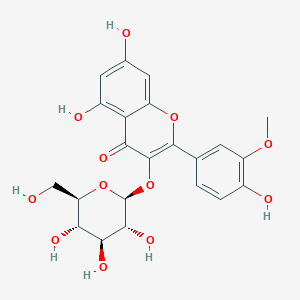

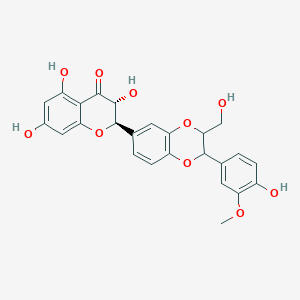

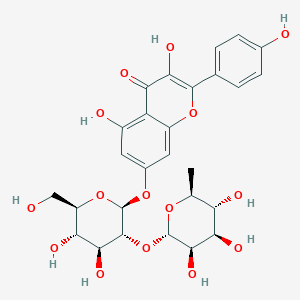

Kaempferol 7-O-neohesperidoside is a flavonoid glycoside that was isolated from the seeds of the Litchi chinensis fruit . It has been shown to have anti-proliferative effects on a variety of human cancer cell lines in vitro .

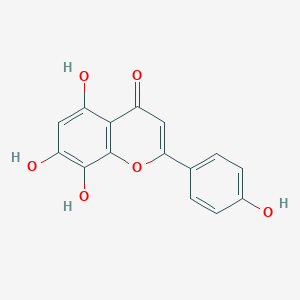

Molecular Structure Analysis

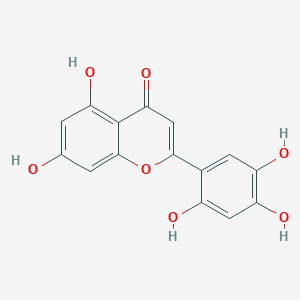

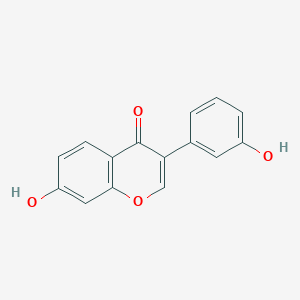

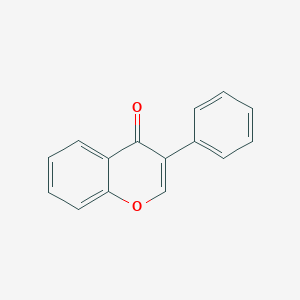

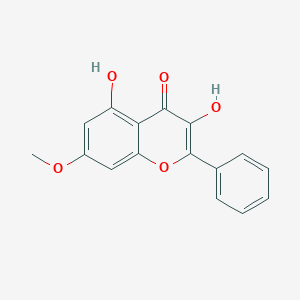

The empirical formula of Kaempferol 7-O-neohesperidoside is C27H30O15 . The chemical structure of kaempferol is distinguished by the presence of phenyl rings and four hydroxyl substituents .Aplicaciones Científicas De Investigación

Kaempferol 7-neohesperidoside: Scientific Research Applications

Anti-Cancer Activity: Kaempferol 7-neohesperidoside has demonstrated anti-proliferative effects on various human cancer cell lines, suggesting its potential role in cancer therapy. It has been shown to inhibit the proliferation and migration of prostate cancer cells and induce cell cycle arrest in the S phase. This effect is possibly related to the regulation of the Skp2-p27/p21 signaling pathway .

Apoptosis Induction: Research indicates that Kaempferol 7-neohesperidoside can increase apoptosis in a dose-dependent manner in pancreatic cancer cell lines, contributing to its anti-cancer effect .

Therapeutic Potential: Nanoformulated Kaempferol 7-neohesperidoside has shown improved therapeutic action against certain cancer cell lines, highlighting its potential for further exploration as a drug for treating several chronic diseases .

Mecanismo De Acción

Target of Action

Kaempferol 7-neohesperidoside, a flavonoid glycoside, has been shown to interact with several targets. The primary targets include AKT1 and MMP9 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. MMP9, on the other hand, is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling .

Mode of Action

Kaempferol 7-neohesperidoside interacts with its targets, leading to significant changes in cellular processes. Molecular docking results indicated stable binding of kaempferol 7-neohesperidoside and two target proteins, AKT1 and MMP9 . This interaction results in the upregulation of AKT1 expression and downregulation of MMP9 expression .

Biochemical Pathways

The interaction of kaempferol 7-neohesperidoside with its targets affects several biochemical pathways. The primarily enriched pathways include atherosclerosis-related signaling pathways, the AGE/RAGE signaling pathway, and the TNF signaling pathway . These pathways play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis.

Result of Action

The interaction of kaempferol 7-neohesperidoside with its targets leads to significant molecular and cellular effects. It has been shown to have anti-proliferative effects on a variety of human cancer cell lines in vitro . It can inhibit cell growth and induce cell death in various tumor types . Moreover, it has been shown to have significant cytotoxic activity against A549, LAC, Hep-G2, and HeLa cell lines .

Action Environment

The action, efficacy, and stability of kaempferol 7-neohesperidoside can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . .

Direcciones Futuras

Future research endeavors should give priority to investigating the specific dosage and duration of Kaempferol 7-O-neohesperidoside administration for different pathological conditions, while simultaneously conducting deeper investigations into the comprehensible mechanisms of action related to the regulation of aryl hydrocarbon receptor (AhR) . It has the potential to be an effective therapy for numerous tumors .

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJXENDZTYVXDP-CSJHBIPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938402 | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kaempferol 7-neohesperidoside | |

CAS RN |

17353-03-6, 31921-42-3 | |

| Record name | Kaempferol 7-O-neohesperidoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17353-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-neohesperidoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

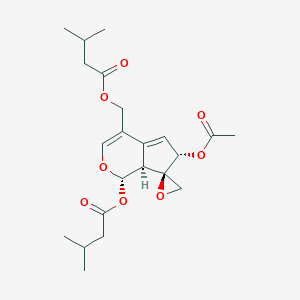

Feasible Synthetic Routes

Q & A

Q1: What is Kaempferol 7-neohesperidoside and where is it found?

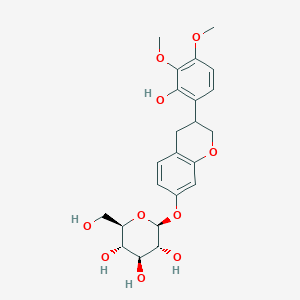

A1: Kaempferol 7-neohesperidoside, also known as Kaempferol-7-O-neohesperidoside, is a flavonoid glycoside. Flavonoids are a large group of polyphenolic compounds widely distributed in plants, known for their potential health benefits. Kaempferol 7-neohesperidoside has been identified in various plant species, including Achillea nobilis [], Polygonatum sibiricum [, ], Chimonanthus nitens [], Hosta species [], and Litchi chinensis [].

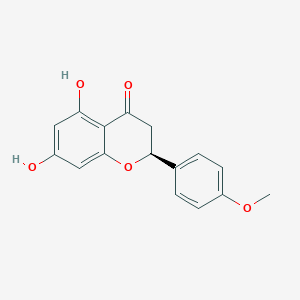

Q2: How does the structure of Kaempferol 7-neohesperidoside influence its activity compared to other similar flavonoids?

A2: The specific position of the neohesperidose sugar moiety attached to the kaempferol structure plays a role in its biological activity. For instance, research has shown that Kaempferol 7-neohesperidoside did not significantly affect cholesterol biosynthesis, in contrast to Kaempferol and its 3-glucoside derivative which showed a stimulatory effect []. This suggests that the position and type of glycosylation can significantly alter the biological activity of flavonoids.

Q3: What analytical techniques are commonly employed for the identification and quantification of Kaempferol 7-neohesperidoside in plant extracts?

A3: High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) [] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) [, ] are commonly used techniques for the identification and quantification of Kaempferol 7-neohesperidoside. These techniques allow for the separation, detection, and structural characterization of individual flavonoids within complex plant extracts.

Q4: Are there significant variations in the content of Kaempferol 7-neohesperidoside between cultivated and wild-grown plant species?

A4: Yes, research has shown that the content of Kaempferol 7-neohesperidoside can vary significantly between cultivated and wild-grown plant species. For example, a study on Polygonatum sibiricum revealed that the wild-grown type contained a significantly higher amount of Kaempferol 7-neohesperidoside compared to the cultivated type []. This highlights the potential influence of environmental and cultivation factors on the phytochemical profile of plants.

Q5: Has Kaempferol 7-neohesperidoside shown potential in inhibiting tumor cell growth?

A5: While Kaempferol 7-neohesperidoside itself has not been extensively studied for its antitumor activity, a closely related compound, litchioside D, isolated from Litchi chinensis seeds, along with two other flavonoid glycosides, exhibited in vitro antitumor activity against A549, LAC, Hep-G2, and HeLa cell lines []. Further research is needed to determine if Kaempferol 7-neohesperidoside possesses similar antitumor properties.

Q6: What is the significance of understanding the fragmentation patterns of Kaempferol 7-neohesperidoside in mass spectrometry analysis?

A6: Understanding the fragmentation patterns of Kaempferol 7-neohesperidoside in mass spectrometry is crucial for its accurate identification and structural elucidation. Studies have focused on characterizing the fragmentation pathways of flavonoid glycosides, including Kaempferol 7-neohesperidoside, using techniques like Electrospray Ionization Tandem Quadrupole Mass Spectrometry (ESI-MS/MS) [, ]. These studies help establish specific diagnostic ions that allow researchers to confidently identify and quantify this compound in complex mixtures.

Q7: Has Kaempferol 7-neohesperidoside been investigated for its potential neuroprotective effects?

A7: While specific studies on Kaempferol 7-neohesperidoside's neuroprotective properties are limited, other flavonols, like Isorhamnetin, Kaempferol, and Quercetin, found in the ethyl acetate fraction of Opuntia ficus-indica var. saboten ripe fruit extracts, demonstrated a protective effect against oxidative stress in neuronal PC-12 cells []. This suggests potential avenues for future research exploring the neuroprotective potential of Kaempferol 7-neohesperidoside.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.